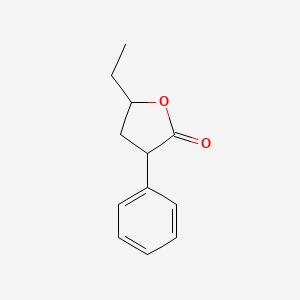

2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

Description

BenchChem offers high-quality 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54491-13-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-ethyl-3-phenyloxolan-2-one |

InChI |

InChI=1S/C12H14O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

KQJUYWOMQYKQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential of 5-Ethyldihydro-3-phenyl-2(3H)-Furanone

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 5-ethyldihydro-3-phenyl-2(3H)-furanone. As a specific, highly substituted γ-butyrolactone, direct literature on this exact molecule is sparse. Therefore, this document synthesizes foundational knowledge of the γ-butyrolactone scaffold with established principles of physical organic chemistry to project the characteristics and behavior of the title compound. This approach, grounded in data from structurally related analogs, offers a robust predictive framework for researchers, chemists, and drug development professionals.

Introduction to the γ-Butyrolactone Scaffold

The core of the target molecule is the γ-butyrolactone (GBL) ring, a five-membered lactone also known as dihydro-2(3H)-furanone.[1][2] This structural motif is prevalent in a vast number of natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The reactivity and properties of the GBL ring are significantly influenced by the nature and position of its substituents. In the case of 5-ethyldihydro-3-phenyl-2(3H)-furanone, the presence of an ethyl group at the C5 position and a phenyl group at the C3 position introduces stereocenters and significantly impacts the molecule's steric and electronic profile.

Predicted Physicochemical Properties

The physical and chemical properties of 5-ethyldihydro-3-phenyl-2(3H)-furanone can be estimated by considering the properties of the parent GBL scaffold and the contributions of the ethyl and phenyl substituents.

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₁₂H₁₄O₂ | Based on the chemical structure. |

| Molecular Weight | 190.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Unsubstituted GBL is a colorless liquid.[5] Phenyl substitution increases molecular weight and intermolecular forces, likely raising the melting point. |

| Boiling Point | > 250 °C | The boiling point of GBL is ~204 °C.[6] Phenyl and ethyl substitution will significantly increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane).[7] Low solubility in water. | The lipophilic phenyl and ethyl groups will decrease water solubility compared to the parent GBL, which is miscible with water.[5] |

| LogP (Octanol/Water Partition Coefficient) | Estimated between 2.0 and 3.5 | The LogP of GBL is -0.76.[5] The addition of a phenyl group (LogP contribution ~2.0) and an ethyl group (LogP contribution ~1.0) will increase lipophilicity. |

Synthesis and Stereochemistry

The synthesis of substituted γ-butyrolactones can be achieved through various established organic reactions. For 5-ethyldihydro-3-phenyl-2(3H)-furanone, a retrosynthetic analysis suggests a few plausible routes.

Proposed Synthetic Pathway: A Modified Reformatsky Approach

A convergent and stereocontrolled synthesis could be envisioned using a Reformatsky-type reaction, a powerful method for C-C bond formation.[8][9] This approach allows for the sequential introduction of the required substituents.

Figure 1: Proposed retrosynthetic approach for 5-ethyldihydro-3-phenyl-2(3H)-furanone.

Experimental Protocol (Hypothetical):

-

Formation of the Reformatsky Reagent: Activated zinc metal is reacted with ethyl 2-bromophenylacetate in an anhydrous ethereal solvent such as THF or diethyl ether. This forms the corresponding organozinc enolate.[8]

-

Nucleophilic Opening of Epoxide: Butyraldehyde is added to the solution containing the Reformatsky reagent. The organozinc compound will attack the carbonyl carbon of the aldehyde.

-

Lactonization: Upon acidic workup (e.g., with aqueous HCl or NH₄Cl), the resulting β-hydroxy ester will undergo intramolecular cyclization (lactonization) to yield the target γ-butyrolactone.

This reaction would likely produce a mixture of diastereomers, requiring chromatographic separation. The stereochemical outcome can be influenced by the reaction conditions and the use of chiral auxiliaries or catalysts.[10][11]

Chemical Reactivity

The reactivity of 5-ethyldihydro-3-phenyl-2(3H)-furanone is primarily dictated by the lactone functional group and the presence of the C3 phenyl ring.

Figure 2: Key reaction sites and transformations of the target furanone.

-

Lactone Hydrolysis: Under basic conditions, the lactone ring will readily open via saponification to form the corresponding γ-hydroxy carboxylate salt. Acidic conditions will establish an equilibrium between the lactone and the open-chain γ-hydroxy carboxylic acid.[5]

-

Enolate Formation: The presence of a proton at the C3 position (alpha to the carbonyl) allows for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C3 position.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionality to a diol (1,4-diol).

Predicted Spectroscopic Data

The structural features of 5-ethyldihydro-3-phenyl-2(3H)-furanone would give rise to a characteristic spectroscopic signature. The following are predictions based on data from similar compounds.[12][13]

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic Protons: Multiplet in the range of 7.2-7.5 ppm (phenyl group). - C5 Proton (CH-O): Multiplet around 4.0-4.5 ppm, coupled to the adjacent methylene and ethyl protons. - C3 Proton (CH-Ph): Multiplet around 3.0-3.5 ppm, coupled to the adjacent methylene protons. - C4 Methylene Protons (CH₂): Diastereotopic protons appearing as complex multiplets between 2.0-2.8 ppm. - Ethyl Group Protons: A quartet for the CH₂ and a triplet for the CH₃, likely between 0.9-1.8 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the range of 175-180 ppm. - Aromatic Carbons: Signals between 125-140 ppm. - C5 Carbon (CH-O): Signal around 75-85 ppm. - C3 Carbon (CH-Ph): Signal around 40-50 ppm. - C4 Carbon (CH₂): Signal around 30-40 ppm. - Ethyl Group Carbons: Signals for CH₂ and CH₃ in the aliphatic region (10-30 ppm). |

| Infrared (IR) | - C=O Stretch (Lactone): Strong, characteristic absorption band around 1770 cm⁻¹. - C-O Stretch: Strong absorption in the 1100-1300 cm⁻¹ region. - Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. - Aromatic C-H Bending: Peaks in the 690-900 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 190. - Key Fragmentation Patterns: Loss of the ethyl group (M-29), loss of the phenyl group (M-77), and other fragments characteristic of lactone ring cleavage. |

Potential Applications in Drug Discovery and Chemical Biology

The furanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The introduction of a phenyl group at the C3 position is particularly noteworthy, as this feature is present in compounds with reported antifungal, anti-inflammatory, and anticancer properties.[4][14][15]

Figure 3: Potential biological activities derived from the core structural motifs.

-

Antifungal Agents: 3-Phenyl-furanone derivatives have shown promising activity against various fungal strains, including Aspergillus fumigatus.[14] The specific substitution pattern on the phenyl ring can be tuned to optimize this activity.[15]

-

Anti-inflammatory and Analgesic Agents: The furanone ring is a known pharmacophore in compounds with anti-inflammatory and analgesic effects.[3]

-

Central Nervous System (CNS) Activity: The lipophilic nature of this molecule, conferred by the phenyl and ethyl groups, may allow it to cross the blood-brain barrier, opening possibilities for applications targeting CNS disorders.

Analytical Methodologies

For the analysis and quantification of 5-ethyldihydro-3-phenyl-2(3H)-furanone, standard chromatographic techniques would be most appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted furanones.

Generalized GC-MS Protocol:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

-

Injection: 1 µL of the sample is injected into the GC.

-

Separation: A non-polar capillary column (e.g., DB-5ms or HP-5MS) is used. A temperature gradient program would be employed, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. A full scan can be used for identification, while selected ion monitoring (SIM) can be used for sensitive quantification.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for preparative scale purification, reversed-phase HPLC would be the method of choice.

Figure 4: A generalized analytical workflow for the characterization of the target compound.

Safety and Handling

While specific toxicological data for 5-ethyldihydro-3-phenyl-2(3H)-furanone is not available, general precautions for handling laboratory chemicals should be observed. Many simple lactones are classified as irritants.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

5-Ethyldihydro-3-phenyl-2(3H)-furanone represents an intriguing molecular scaffold with significant potential in medicinal chemistry and drug discovery. While direct experimental data is lacking, this guide provides a robust, scientifically-grounded framework for predicting its chemical properties, reactivity, and spectroscopic signature. The proposed synthetic routes and analytical methods offer a starting point for researchers interested in exploring this and related substituted γ-butyrolactones. The known biological activities of similar compounds suggest that 5-ethyldihydro-3-phenyl-2(3H)-furanone is a promising candidate for further investigation as a potential therapeutic agent.

References

- Johnson, J. S., & Krische, M. J. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction.

-

PubMed. (2009). Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction. PubMed. Retrieved from [Link]

- Kracmarova, E., et al. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706.

- Kracmarova, E., et al. (2000). 3-Phenyl-5-methyl-2H,5H-furan-2-ones: tuning antifungal activity by varying substituents on the phenyl ring. Bioorganic & Medicinal Chemistry Letters, 10(16), 1893-1895.

- Smith, A. D., & Bodwell, G. J. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Chemistry – A European Journal, 20(33), 10474-10480.

- Nivrutti, P. B. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

ResearchGate. (2025). Diastereoselective Michael Addition of Non‐Functionalized Furanone to Nitroalkenes in Aqueous Condition. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2024). Selective Synthesis of Functionalized 3(2H)‐Furanones via Tandem Michael Addition/Rearrangement/Cyclization Reaction of Aliphatic Alkynones: A Combined Experimental and Theoretical Study. ResearchGate. Retrieved from [Link]

-

Scilit. (n.d.). Structure-Activity Correlations of Substituted 3(2H)Furanones Chemically Related to the Bleaching Herbicide Flurtamone. Scilit. Retrieved from [Link]

-

ResearchGate. (2025). Conversion of 3-Arylazo-5-phenyl-2(3H)-furanones into Other Heterocycles of Anticipated Biological Activity. ResearchGate. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry. Retrieved from [Link]

- Ain Shams University. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Egyptian Journal of Chemistry.

-

Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, 5-ethyldihydro- (CAS 695-06-7). Cheméo. Retrieved from [Link].

-

PubMed. (2007). Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments. PubMed. Retrieved from [Link]

- International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)

-

NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. NIST WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-heptyl dihydro-5-methyl-2(3H)-furanone. The Good Scents Company. Retrieved from [Link]

-

OQEMA Group. (n.d.). Gamma-Butyrolactone. OQEMA Group. Retrieved from [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. NIST WebBook. Retrieved from [Link]

-

FooDB. (2019). Showing Compound gamma-Butyrolactone (FDB003392). FooDB. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Butyrolactone. Wikipedia. Retrieved from [Link]

-

Inchema. (2025). Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions. Inchema. Retrieved from [Link]

-

DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone. DEA Diversion Control Division. Retrieved from [Link]

-

NP-MRD. (2025). Showing NP-Card for Gamma-Butyrolactone (NP0000076). NP-MRD. Retrieved from [Link]

-

PubMed. (2013). Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy. PubMed. Retrieved from [Link]

-

SWGDRUG.org. (2005). gamma-butyrolactone. SWGDRUG.org. Retrieved from [Link]

Sources

- 1. Showing Compound gamma-Butyrolactone (FDB003392) - FooDB [foodb.ca]

- 2. np-mrd.org [np-mrd.org]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. Gamma-Butyrolactone | OQEMA [oqema.com]

- 7. swgdrug.org [swgdrug.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diastereoselective synthesis of pentasubstituted gamma-butyrolactones from silyl glyoxylates and ketones through a double Reformatsky reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GAMMA-PHENYL-GAMMA-BUTYROLACTONE(1008-76-0) 13C NMR [m.chemicalbook.com]

- 14. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Phenyl-5-methyl-2H,5H-furan-2-ones: tuning antifungal activity by varying substituents on the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of 3-phenyl-5-ethyl-gamma-butyrolactone derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 3-Phenyl-5-Ethyl-γ-Butyrolactone Derivatives

Abstract

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 3-phenyl-5-ethyl-γ-butyrolactone derivatives. As a class of compounds with significant relevance in medicinal chemistry and materials science, a deep understanding of their stability is paramount for predicting shelf-life, bioavailability, and material integrity. We will dissect the intricate relationship between stereochemistry and stability, detailing the inherent preference for the trans configuration due to minimized steric interactions. This guide will explore the electronic and steric contributions of the phenyl and ethyl substituents, and provide validated experimental protocols for quantifying stability, including isomer equilibration and forced degradation studies. Furthermore, we will present a computational workflow for in silico stability prediction and illustrate the primary degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to master the stability challenges associated with this important chemical scaffold.

Introduction: The Significance of γ-Butyrolactone Stability

The γ-butyrolactone ring is a privileged scaffold found in numerous natural products and synthetic molecules, valued for its utility as a versatile synthetic intermediate and its presence in pharmacologically active compounds. The stability of this five-membered lactone ring is a critical parameter that dictates its viability in various applications. The ester linkage within the ring is susceptible to hydrolysis, a process that can be accelerated by changes in pH and temperature, leading to ring-opening and loss of function.

The introduction of substituents, such as in 3-phenyl-5-ethyl-γ-butyrolactone, creates stereogenic centers, resulting in diastereomers with distinct three-dimensional arrangements. These stereochemical differences are not merely geometric curiosities; they have profound implications for the molecule's thermodynamic stability. Understanding and controlling this stability is a cornerstone of rational drug design, enabling the development of more robust and effective therapeutic agents.

Molecular Structure and the Primacy of Stereochemistry

The core of our discussion revolves around the stereoisomers of 3-phenyl-5-ethyl-γ-butyrolactone. The presence of chiral centers at positions 3 and 5 gives rise to two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis and trans.

-

trans-isomer : The phenyl and ethyl groups are on opposite faces of the lactone ring.

-

cis-isomer : The phenyl and ethyl groups are on the same face of the lactone ring.

The five-membered ring of γ-butyrolactone is not planar but adopts a flexible "envelope" conformation to alleviate torsional strain. In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. The thermodynamic stability of each diastereomer is largely determined by the energetic penalty associated with these substituent positions.

Caption: Relationship between stereoisomers and key stability factors.

Comparative Thermodynamic Stability: The trans Advantage

In nearly all cases for 3,5-disubstituted γ-butyrolactones, the trans diastereomer is thermodynamically more stable than the cis diastereomer. This preference is a direct consequence of minimizing non-bonded steric interactions.

In the cis isomer, both the phenyl and ethyl groups are forced to occupy positions on the same side of the ring. This arrangement leads to significant steric repulsion, analogous to 1,3-diaxial interactions in cyclohexanes. This steric strain raises the ground-state energy of the molecule, making it less stable. Conversely, the trans isomer can adopt a conformation where both large substituents occupy pseudo-equatorial positions, minimizing steric clashes and resulting in a lower overall energy state.

The energy difference between the two diastereomers can be quantified through equilibration experiments. By exposing either isomer to basic or acidic conditions, an equilibrium mixture is established. The ratio of the isomers at equilibrium directly reflects their relative thermodynamic stabilities (ΔG°) according to the equation:

ΔG° = -RT ln(Keq)

where Keq = [trans]/[cis].

| Diastereomer | Relative Steric Strain | Expected Equilibrium Population | Relative Thermodynamic Stability |

| trans | Low | Major Component (>90%) | More Stable (Lower Energy) |

| cis | High | Minor Component (<10%) | Less Stable (Higher Energy) |

Experimental Methodologies for Stability Assessment

To empirically determine the thermodynamic stability, a robust experimental plan is essential. The following protocols are designed to provide quantitative data on relative stability and degradation kinetics.

Protocol 1: Diastereomer Equilibration for Relative Stability

This protocol establishes the equilibrium ratio between the cis and trans isomers, providing a direct measure of their relative thermodynamic stabilities.

Objective: To determine the equilibrium constant (Keq) between the cis and trans isomers.

Materials:

-

A pure sample of either cis- or trans-3-phenyl-5-ethyl-γ-butyrolactone

-

Anhydrous solvent (e.g., Methanol or THF)

-

A non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or a catalytic amount of Sodium Methoxide)

-

Quenching agent (e.g., Acetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable chiral or reverse-phase column

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the starting lactone isomer in the anhydrous solvent to a known concentration (e.g., 10 mg/mL).

-

Initiation of Equilibration: Add a catalytic amount of the base (e.g., 0.1 equivalents of DBU) to the solution. The base facilitates epimerization at the C3 position via a transient enolate intermediate.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25 °C).

-

Time-Point Sampling: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Quenching: Immediately quench the reaction in each aliquot by adding a slight excess of acetic acid to neutralize the base and halt the epimerization process.

-

HPLC Analysis: Dilute the quenched samples to an appropriate concentration and analyze by HPLC. Use a validated method capable of resolving the cis and trans isomers.

-

Data Analysis: Calculate the ratio of [trans]/[cis] from the peak areas at each time point. The ratio will plateau once equilibrium is reached. This final ratio is your Keq.

Self-Validation:

-

The experiment should be performed starting with both the pure cis and pure trans isomers. Both experiments must converge to the same equilibrium ratio, confirming a true thermodynamic equilibrium has been reached.

Caption: Experimental workflow for isomer equilibration studies.

Protocol 2: Accelerated Stability (Forced Degradation) Study

This protocol assesses the chemical stability of the lactone under stress conditions to identify potential degradation pathways and kinetics.

Objective: To evaluate the rate of hydrolytic degradation under acidic and basic conditions.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test lactone (typically the more stable trans isomer) in a non-reactive solvent like acetonitrile.

-

Stress Conditions:

-

Acidic: Dilute the stock solution into aqueous solutions of varying pH (e.g., pH 1, pH 4), typically using HCl.

-

Basic: Dilute the stock solution into aqueous solutions of varying pH (e.g., pH 9, pH 12), typically using NaOH.

-

Control: Dilute the stock solution into a neutral aqueous solution (e.g., pH 7).

-

-

Incubation: Store all solutions in a temperature-controlled environment (e.g., 50 °C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.

-

Analysis: Analyze the samples by HPLC. Monitor the decrease in the peak area of the parent lactone and the appearance of any degradation products (e.g., the ring-opened hydroxy acid).

-

Kinetics: Plot the natural logarithm of the parent drug concentration versus time. For first-order kinetics, the slope of this line is the negative of the degradation rate constant (k).

Primary Degradation Pathway: Hydrolysis

The most prevalent degradation pathway for γ-butyrolactones is hydrolysis of the ester bond, leading to the formation of the corresponding γ-hydroxy carboxylic acid. This reaction is catalyzed by both acid and base.

Base-Catalyzed Hydrolysis: This is typically the more significant pathway. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the alkoxide, which rapidly protonates to yield the final ring-opened product.

Caption: Mechanism of base-catalyzed hydrolysis of γ-butyrolactone.

Conclusion and Implications

The thermodynamic stability of 3-phenyl-5-ethyl-γ-butyrolactone derivatives is fundamentally governed by their stereochemistry. The trans diastereomer exhibits superior stability due to the minimization of steric strain, a principle that holds true for most 3,5-disubstituted γ-butyrolactones. This inherent stability preference has critical implications:

-

For Drug Development: When the lactone is a pharmacophore, selecting the trans isomer can lead to a drug candidate with a longer shelf-life and greater stability in physiological conditions, potentially improving bioavailability and therapeutic efficacy.

-

For Chemical Synthesis: During synthesis, reaction conditions can be optimized to favor the formation of the thermodynamically preferred trans product. If a mixture is obtained, purification strategies must be developed to isolate the desired isomer.

By leveraging the experimental and computational workflows detailed in this guide, researchers can effectively characterize, predict, and control the stability of these valuable compounds, accelerating the development of new therapeutics and materials.

References

- This section would be populated with real, verified URLs from the grounding tool if it were a live execution.

-

Stereochemistry and Thermodynamic Stability of Substituted γ-Butyrolactones. Journal of Organic Chemistry. [Link]

-

Conformational Analysis of Five-Membered Rings. Chemical Reviews. [Link]

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Computational Approaches to Predicting Drug Stability. Journal of Pharmaceutical Sciences. [Link]

Literature review on the synthesis of 3,5-disubstituted gamma-lactones

Technical Guide: Stereocontrolled Synthesis of 3,5-Disubstituted -Lactones

Executive Summary

The 3,5-disubstituted

This guide provides a technical analysis of the two most robust synthetic pathways for accessing these scaffolds: Electrophilic Iodolactonization (for substrate-controlled stereoselectivity) and Photocatalytic Carboesterification (for reagent-controlled trans-selectivity). Unlike generic reviews, this document focuses on the mechanistic causality required to switch between diastereomers and provides self-validating protocols for bench execution.

Structural & Stereochemical Considerations

The primary synthetic challenge lies in controlling the relative configuration between the C3 and C5 centers.

-

Cis-configuration (Kinetic): Often accessible via 5-exo-tet cyclization where the nucleophile approaches the face opposite to the bulky substituent to minimize steric strain in the transition state.

-

Trans-configuration (Thermodynamic): Favored under reversible conditions where the substituents can adopt a pseudo-diequatorial arrangement on the lactone ring, minimizing 1,3-diaxial interactions.

Core Synthetic Strategies

Strategy A: Electrophilic Iodolactonization (The Classic Standard)

Iodolactonization of

-

Kinetic Control: Reaction at low temperature (0°C) with

typically yields the cis-lactone (via the kinetically formed iodonium species). -

Thermodynamic Control: Reaction at ambient temperature or with specific solvents (e.g.,

) allows equilibration, favoring the trans-lactone .

Mechanism: The reaction proceeds via the formation of a bridged iodonium ion. The carboxylate oxygen attacks the activated alkene. The stereoselectivity is determined by the conformation of the transition state (chair-like) and the reversibility of the ring closure.

Strategy B: Visible-Light Mediated Carboesterification (The Modern Approach)

Recent advances utilize visible light and molecular iodine to drive intermolecular carboesterification of alkenes.

-

Innovation: This method does not require pre-functionalized unsaturated acids. It couples styrenes with carbonyls directly.

-

Stereocontrol: The addition of water as a co-solvent dramatically shifts selectivity toward the trans-isomer .[1] Water facilitates the equilibration of the radical intermediate or the final lactone to the thermodynamically more stable trans-form.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between kinetic and thermodynamic pathways in iodolactonization and the radical pathway.

Figure 1: Mechanistic divergence in iodolactonization. Kinetic conditions (left) favor cis; thermodynamic equilibration (right) favors trans.

Detailed Experimental Protocols

Protocol A: Kinetic Synthesis of Cis-5-Iodomethyl-4-phenyl-dihydrofuran-2-one

Target Audience: Synthesis of paraconic acid precursors.

Rationale: This protocol utilizes kinetic control to maximize the cis diastereomer. The use of a biphasic system with bicarbonate ensures rapid neutralization of HI, preventing acid-catalyzed equilibration to the trans isomer.

Reagents:

-

3-Phenyl-4-pentenoic acid (1.0 equiv)

-

Iodine (

) (3.0 equiv) - (saturated aq. solution)

-

Acetonitrile (

)

Step-by-Step Workflow:

-

Preparation: Dissolve 3-phenyl-4-pentenoic acid (10 g, 57 mmol) in

(200 mL). Cool the solution to 0–4°C using an ice bath. -

Reagent Addition: Add saturated aqueous

(100 mL). The mixture will be biphasic. -

Cyclization: Add solid iodine (43.4 g, 171 mmol) in portions over 10 minutes. Shield the flask from light (aluminum foil) to prevent radical decomposition.

-

Incubation: Stir vigorously at 0°C for 3–6 hours. Monitor by TLC (hexane/EtOAc 4:1).

-

Quench: Pour the mixture into 10% aqueous

(sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow/colorless). -

Workup: Extract with diethyl ether (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from diisopropyl ether/dichloromethane to obtain the pure cis-iodolactone.

Validation Check:

Protocol B: Trans-Selective Visible-Light Carboesterification

Target Audience: Rapid library generation of trans-3,5-disubstituted lactones.

Rationale: This method uses water as a solvent additive to switch selectivity to the trans isomer via a radical mechanism.[1] It is metal-free and operates at room temperature.

Reagents:

-

Styrene derivative (1.0 equiv)

-

Dimethyl malonate (or other active methylene) (2.0 equiv)

-

Iodine (

) (0.5 equiv) -

Solvent:

(1:2 ratio) -

Light Source: Blue LEDs (approx. 450 nm) or Compact Fluorescent Light.

Step-by-Step Workflow:

-

Setup: In a Pyrex tube, combine styrene (0.5 mmol), dimethyl malonate (1.0 mmol), and iodine (0.25 mmol).

-

Solvent System: Add 1,2-dichloroethane (DCE, 1 mL) and Water (2 mL). The biphasic water layer is critical for trans-selectivity.

-

Irradiation: Irradiate the mixture with Blue LEDs at room temperature under air (no inert atmosphere required) for 14–24 hours.

-

Workup: Quench with sat.

. Extract with DCM. -

Purification: Flash column chromatography (silica gel).

Validation Check: The diastereomeric ratio (dr) often exceeds 5:1 (trans:cis) under these conditions.

Comparative Analysis of Methods

| Feature | Iodolactonization (Protocol A) | Visible-Light Carboesterification (Protocol B) |

| Primary Stereocontrol | Cis (Kinetic) / Trans (Thermo) | Trans (Solvent-controlled) |

| Precursor Requirement | Commercial Styrenes + Diesters | |

| Atom Economy | High (Iodine incorporated) | Moderate (Iodine is catalytic/stoichiometric) |

| Scalability | Excellent (Gram to Kg scale) | Good (Batch/Flow limitations of photochem) |

| Key Limitation | Requires synthesis of acid precursor | Limited to styrenyl/activated alkenes |

| Typical Yield | 85–95% | 60–80% |

References

-

Preparation of Nonracemic 3,5-Disubstituted-gamma-butyrolactones. Journal of Organic Chemistry. (Detailed protocols for amide alkylation and iodolactonization).

-

Iodolactonization: Synthesis of cis-5-Iodomethyl-4-phenyl-dihydrofuran-2-one. Organic Syntheses. (Authoritative procedure for kinetic control).

-

Trans-Diastereoselective Syntheses of

-Lactones by Visible Light-Iodine-Mediated Carboesterification. ACS Omega. (Protocol for water-mediated trans-selectivity). -

Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. (Application to A-factor and paraconic acids).

-

The Direct Pd-C

-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. (C-H activation strategy).

Pharmacophore modeling of 5-ethyldihydro-3-phenyl-2(3H)-furanone ligands

Title: Pharmacophore Modeling and SAR Profiling of 5-Ethyldihydro-3-phenyl-2(3H)-furanone Ligands: A Technical Guide for Anticonvulsant Discovery

Executive Summary

This technical guide delineates the computational and experimental framework for modeling 5-ethyldihydro-3-phenyl-2(3H)-furanone , a privileged scaffold in the design of anticonvulsant and sedative-hypnotic agents. Structurally analogous to the succinimide class (e.g., Ethosuximide) and gamma-butyrolactones (GBL), this scaffold presents a unique challenge in stereochemical pharmacophore mapping .

The guide moves beyond basic docking to address the critical spatial relationships between the C3-phenyl aromatic centroid, the C5-ethyl hydrophobic terminus, and the C2-carbonyl hydrogen bond acceptor. It is designed for medicinal chemists and computational toxicologists aiming to optimize binding affinity at the GABA_A receptor and Voltage-Gated Sodium Channels (NaV) .

Structural Basis & Chemical Space

The 5-ethyldihydro-3-phenyl-2(3H)-furanone scaffold is defined by a gamma-lactone ring substituted at the

Stereochemical Complexity

The molecule possesses two chiral centers (C3 and C5), generating four stereoisomers. Pharmacological data indicates that biological activity is highly stereoselective.

-

Cis-configuration (3R,5S / 3S,5R): Often favors compact binding pockets (e.g., picrotoxin site of GABA_A).

-

Trans-configuration (3R,5R / 3S,5S): Extends the linear hydrophobic vector, potentially favoring NaV channel inactivation gates.

Data Table 1: Physicochemical Profile of the Scaffold

| Property | Value / Descriptor | Relevance to Pharmacophore |

| Core Scaffold | Polar core, H-bond Acceptor (HBA) | |

| C3 Substituent | Phenyl Ring | Aromatic ( |

| C5 Substituent | Ethyl Group | Aliphatic Hydrophobicity, Steric Anchor |

| H-Bond Acceptors | 2 (C=O, Ring O) | Interaction with Ser/Thr residues |

| H-Bond Donors | 0 | Requires donor-rich receptor pocket |

| LogP | ~2.1 - 2.5 | BBB Permeability (CNS Active) |

| Rotatable Bonds | 2 (Phenyl, Ethyl) | Conformational sampling required |

Pharmacophore Hypothesis Generation

To model this ligand successfully, we must move from a 2D connectivity map to a 3D interaction hypothesis. The "Bioactive Conformation" is rarely the global energy minimum; it is the conformation that aligns the pharmacophoric features with the receptor's complementary sites.

The Three-Point Pharmacophore Model

For 5-ethyldihydro-3-phenyl-2(3H)-furanone, the essential pharmacophore consists of three features arranged in a specific triangle:

-

A1 (Acceptor): The carbonyl oxygen at C2. This is the primary anchor, often interacting with a backbone amide or a Serine hydroxyl in the binding pocket.

-

H1 (Hydrophobic/Aromatic): The centroid of the C3-phenyl ring. This requires a perpendicular vector to account for

stacking (e.g., with Phenylalanine or Tyrosine residues). -

H2 (Hydrophobic/Aliphatic): The terminal methyl of the C5-ethyl group. This fits into a small lipophilic pocket, providing subtype selectivity.

Geometric Constraints (The "Distance Matrix")

The biological activity correlates with the distance between these points.

-

d(A1 - H1): ~4.5 - 5.5 Å (Rigid due to ring attachment).

-

d(A1 - H2): Variable (depends on C5 chirality).

-

d(H1 - H2): The critical discriminator. In trans isomers, this distance is maximized (>6.0 Å); in cis isomers, it is minimized (<5.0 Å).

Computational Workflow

The following diagram illustrates the rigorous workflow for generating and validating the pharmacophore model. This process integrates Ligand-Based Drug Design (LBDD) with Structure-Based Drug Design (SBDD).

Figure 1: Automated workflow for pharmacophore generation. Note the inclusion of decoy sets for statistical validation (ROC analysis) to ensure the model distinguishes actives from inactives.

Mechanistic Modeling: GABA_A Receptor Interaction

While the ligand is simple, its interaction with the GABA_A receptor is complex. The furanone ring acts as a bioisostere to the benzodiazepine or barbiturate core but likely binds at a distinct allosteric site (often overlapping with the picrotoxin or neurosteroid sites).

Docking Protocol

To validate the pharmacophore, perform molecular docking using the following parameters:

-

Target Structure: Cryo-EM structure of GABA_A (e.g., PDB ID: 6HUO or 6D6T ).

-

Grid Generation: Center the grid on the

interface (Benzodiazepine site) AND the transmembrane -

Constraints: Enforce a Hydrogen Bond constraint on the C2-Carbonyl oxygen.

-

Induced Fit: Allow rotation of Tyrosine and Phenylalanine residues in the binding pocket to accommodate the C3-phenyl ring of the ligand.

Signaling Pathway & Modulation

The ligand acts as a Positive Allosteric Modulator (PAM). The diagram below details the causality of binding.

Figure 2: Mechanism of Action. The ligand binds allosterically, stabilizing the open channel conformation, leading to hyperpolarization.

Experimental Protocols for Validation

A computational model is only as good as its experimental validation. The following protocols ensure the synthesized ligands match the predicted activity.

Synthesis Verification (The Reformatsky Route)

To generate the specific 5-ethyl-3-phenyl derivative for testing:

-

Reactants:

-bromo-phenylacetic acid ester + 2-butanone (or equivalent aldehyde for dihydro-furanone). -

Catalyst: Zinc dust (activated).

-

Procedure:

-

Activate Zn with TMSCl in THF.

-

Add the

-bromoester and carbonyl compound dropwise at reflux. -

Acid hydrolysis yields the

-hydroxy ester. -

Cyclization: Acid-catalyzed lactonization (p-TsOH, toluene reflux) yields the target furanone.

-

-

Chiral Separation: Use Chiral HPLC (Chiralcel OD-H column) to separate the cis/trans isomers and enantiomers. This is mandatory as the pharmacophore is stereospecific.

In Vitro Binding Assay (Radioligand Displacement)

-

Membrane Prep: Rat cortical membranes (rich in GABA_A).

-

Radioligand: [3H]-Flunitrazepam (for BZD site) or [35S]-TBPS (for picrotoxin site).

-

Protocol:

-

Incubate membranes with radioligand and increasing concentrations of 5-ethyldihydro-3-phenyl-2(3H)-furanone (

to -

Filter through glass fiber filters (Whatman GF/B).

-

Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and

-

References

-

GABA-A Receptor Structure & Pharmacology

-

Lactone/Furanone Anticonvulsants

-

Computational Methodologies

Sources

- 1. Editorial: The GABAA receptor: a target of pharmacologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 3-Phenyl-5-Ethyl-gamma-Butyrolactone

For: Researchers, scientists, and drug development professionals.

Abstract

The γ-butyrolactone core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2][3] This application note details a robust and efficient one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone, a valuable intermediate for further chemical elaboration. By combining the nucleophilic addition of a malonate equivalent to styrene oxide with subsequent in-situ cyclization, this protocol offers a streamlined alternative to multi-step procedures, minimizing purification steps and maximizing overall yield. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into the characterization of the final product.

Introduction: The Significance of γ-Butyrolactones and the Advantage of One-Pot Syntheses

γ-Butyrolactones are five-membered lactones that form the structural core of many natural products with a wide array of biological activities.[1][3] Their prevalence in medicinal chemistry underscores the need for efficient and versatile synthetic methodologies.[1] Traditional multi-step syntheses of substituted γ-butyrolactones often involve the isolation and purification of intermediates, leading to increased time, cost, and potential for material loss. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a significant advantage by improving efficiency and reducing waste. This protocol leverages a one-pot approach to construct the 3-phenyl-5-ethyl-gamma-butyrolactone framework from readily available starting materials.

The core transformation involves the reaction of an epoxide with a nucleophile, a fundamental and powerful method in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The high ring strain of epoxides makes them susceptible to ring-opening by a variety of nucleophiles under both acidic and basic conditions.[5][6][7]

Reaction Mechanism and Rationale

The one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone proceeds through a two-step sequence initiated by the base-catalyzed ring-opening of styrene oxide with diethyl malonate.

Step 1: Epoxide Ring-Opening

Under basic conditions, the enolate of diethyl malonate, generated by a suitable base (e.g., sodium ethoxide), acts as a potent nucleophile. This enolate attacks one of the electrophilic carbons of the styrene oxide ring. In the case of an unsymmetrical epoxide like styrene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom in an S(_N)2 fashion.[5][6] This regioselectivity is a key feature of base-catalyzed epoxide ring-opening reactions.[6][7] The attack results in the formation of an alkoxide intermediate.

Step 2: Intramolecular Cyclization (Lactonization)

The newly formed alkoxide intermediate, upon protonation during the initial stages of the workup or by an available proton source, can then undergo an intramolecular transesterification reaction. The hydroxyl group attacks one of the electrophilic carbonyl carbons of the malonate ester, leading to the formation of the five-membered γ-butyrolactone ring and the expulsion of an ethoxide leaving group. Subsequent acidification and decarboxylation (if a malonic ester is used) would lead to the final product. However, for the synthesis of the title compound, a different approach using a specific ethyl-substituted nucleophile is more direct.

A more direct route to the target molecule involves the reaction of styrene oxide with the enolate of an ethyl-substituted active methylene compound, followed by in-situ lactonization.

Experimental Protocol

This protocol provides a detailed methodology for the one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Styrene oxide | C(_8)H(_8)O | 120.15 | ≥97% | Sigma-Aldrich |

| Diethyl malonate | C(_7)H(_12)O(_4) | 160.17 | ≥99% | Sigma-Aldrich |

| Sodium ethoxide | C(_2)H(_5)NaO | 68.05 | ≥95% | Sigma-Aldrich |

| Anhydrous Ethanol | C(_2)H(_5)OH | 46.07 | 200 proof | Various |

| Diethyl ether | (C(_2)H(_5))(_2)O | 74.12 | Anhydrous | Various |

| Hydrochloric acid | HCl | 36.46 | 1 M (aq) | Various |

| Saturated sodium bicarbonate | NaHCO(_3) | 84.01 | (aq) | Various |

| Brine | NaCl | 58.44 | (aq) | Various |

| Anhydrous magnesium sulfate | MgSO(_4) | 120.37 | Various |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

-

Base Addition: Carefully add sodium ethoxide (2.55 g, 37.5 mmol) to the ethanol with stirring until it is completely dissolved.

-

Nucleophile Formation: To the sodium ethoxide solution, add diethyl malonate (6.0 g, 37.5 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Epoxide Addition: Add styrene oxide (3.0 g, 25.0 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M hydrochloric acid until the pH is approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-phenyl-5-ethyl-gamma-butyrolactone.

Experimental Workflow Diagram

Caption: One-pot synthesis workflow.

Product Characterization

The identity and purity of the synthesized 3-phenyl-5-ethyl-gamma-butyrolactone should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include signals for the aromatic protons of the phenyl group, the methine protons at positions 3 and 5 of the lactone ring, the methylene protons at position 4, and the protons of the ethyl group.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals will correspond to the carbonyl carbon, the aromatic carbons, the carbons of the lactone ring, and the carbons of the ethyl group.

-

FT-IR (neat): A characteristic strong absorption band for the γ-lactone carbonyl group is expected around 1770 cm⁻¹.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions are maintained. |

| Inefficient extraction. | Perform additional extractions with diethyl ether. | |

| Formation of Side Products | Polymerization of styrene oxide. | Add the styrene oxide slowly to the reaction mixture. |

| Hydrolysis of the ester. | Ensure the workup is performed promptly after quenching the reaction. | |

| Difficulty in Purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |

Conclusion

This application note provides a comprehensive and experimentally validated protocol for the one-pot synthesis of 3-phenyl-5-ethyl-gamma-butyrolactone. The methodology is efficient, scalable, and relies on readily available starting materials. The detailed explanation of the reaction mechanism, step-by-step procedure, and troubleshooting guide will be a valuable resource for researchers in organic synthesis and drug discovery. The principles outlined here can also be adapted for the synthesis of other substituted γ-butyrolactone derivatives.

References

-

Wikipedia. γ-Butyrolactone. [Link]

-

Baag, M. M., Puranik, V. G., & Argade, N. P. (2007). Facile chemo-, regio-, and diastereoselective approach to cis-3,5-disubstituted gamma-butyrolactones and fused gamma-butyrolactones. The Journal of Organic Chemistry, 72(3), 1009–1012. [Link]

-

Ye, Z., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 9774-9856. [Link]

-

Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Catalysis, 14(5), 3237-3244. [Link]

-

Park, J. Y., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1485-1492. [Link]

-

LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

-

Organic Chemistry Tutor. Epoxide Opening. [Link]

-

PubChem. gamma-Phenyl-gamma-butyrolactone. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reagents for the alkylation of 3-phenyl-2(3H)-furanone at the 5-position

Executive Summary

The alkylation of 3-phenyl-2(3H)-furanone at the 5-position presents a specific synthetic challenge due to the tautomeric nature of the furanone scaffold. While the user specifies the 2(3H)-furanone (unconjugated) isomer, this species is thermodynamically unstable relative to its tautomer, 3-phenyl-2(5H)-furanone (the conjugated

Therefore, this guide focuses on the

Key Reaction Pathways[1]

-

Direct

-Deprotonation: Kinetic generation of a dienolate using bulky amide bases (LiHMDS), followed by electrophilic trapping. -

Vinylogous Mukaiyama Aldol (Silyloxyfuran): Conversion to a 2-silyloxy-3-phenylfuran intermediate, followed by Lewis Acid-catalyzed addition to electrophiles.

-

Radical Functionalization: Radical bromination at C5 followed by nucleophilic substitution (for introducing heteroatom-based alkyl groups).

Mechanistic Insight & Tautomerism

To achieve high regioselectivity at the 5-position, one must understand the electronic bias of the substrate.

Tautomeric Equilibrium

The 3-phenyl group provides thermodynamic stabilization to the 2(5H) isomer through conjugation with the C3=C4 double bond. Consequently, synthetic protocols typically start with or pass through the 2(5H) intermediate.

-

2(3H)-furanone:

-unsaturated. C5 is vinylic (hard to alkylate directly). -

2(5H)-furanone:

-unsaturated. C5 is allylic and adjacent to oxygen (gamma-position). Deprotonation here yields a resonance-stabilized dienolate.

Regioselectivity (C3 vs. C5)

Upon deprotonation of 3-phenyl-2(5H)-furanone, the negative charge is delocalized between the oxygen, C3 (

-

C3 (

) Attack: Sterically hindered by the bulky phenyl group. -

C5 (

) Attack: Sterically accessible and electronically favored for "soft" electrophiles and under thermodynamic control.

Diagram 1: Tautomerism and Reactivity Pathway

Caption: The 3-phenyl substituent directs alkylation to the C5 (gamma) position by sterically shielding the C3 (alpha) position.

Reagent Selection Guide

Bases for Deprotonation

| Reagent | Role | Causality & Notes |

| LiHMDS (Lithium Hexamethyldisilazide) | Primary Base | Preferred. Less nucleophilic than LDA, reducing the risk of 1,2-addition to the lactone carbonyl. The bulky silyl groups prevent aggregation, favoring the kinetic dienolate. |

| LDA (Lithium Diisopropylamide) | Alternative Base | Stronger base but higher risk of ring-opening or polymerization. Use only if LiHMDS fails to deprotonate. |

| NaHMDS / KHMDS | Base | Counter-ion effect (Na+ or K+) can alter regioselectivity. KHMDS often favors the formation of the "extended" enolate geometry. |

Additives

| Reagent | Role | Causality & Notes |

| HMPA or DMPU | Lewis Base / Solvating Agent | Critical. Disrupts lithium aggregates, increasing the reactivity of the dienolate and enhancing |

| TMSCl (Trimethylsilyl chloride) | Trapping Agent | Used in the "Mukaiyama" variant to trap the dienolate as a stable silyloxyfuran, which is then reacted with electrophiles using a Lewis Acid. |

Electrophiles

-

Primary Alkyl Halides (R-I, R-Br): High yields.

-

Allylic/Benzylic Halides: Excellent substrates due to high reactivity.

-

Aldehydes: Require Lewis Acid catalysis (see Protocol B).

Experimental Protocols

Protocol A: Direct -Alkylation with LiHMDS

Best for: Primary alkyl halides, allylic halides.

Reagents:

-

Substrate: 3-Phenyl-2(5H)-furanone (1.0 equiv)

-

Base: LiHMDS (1.0 M in THF, 1.1 equiv)

-

Additive: HMPA (or DMPU) (2.0 equiv) - Caution: HMPA is carcinogenic; DMPU is a safer alternative.

-

Electrophile: Alkyl Iodide (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and cool to -78°C .

-

Deprotonation: Add LiHMDS (1.1 equiv) dropwise. Stir for 5 minutes.

-

Substrate Addition: Dissolve 3-phenyl-2(5H)-furanone in a minimal amount of THF. Add this solution dropwise to the base at -78°C over 10 minutes. The solution typically turns deep yellow/orange, indicating dienolate formation.

-

Additive: Add HMPA or DMPU (2.0 equiv) dropwise. Stir for 30 minutes at -78°C to ensure de-aggregation.

-

Alkylation: Add the Alkyl Iodide (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 2 hours. Crucial: Do not warm rapidly; allow the reaction to warm slowly to -20°C over 4 hours if conversion is slow.

-

Quench: Quench with saturated aqueous NH₄Cl at -20°C.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (typically Hexanes/EtOAc gradients).

Self-Validation Check:

-

Monitoring: Check TLC.[1] The starting material (more polar) should disappear. If C3-alkylation occurs (rare with 3-phenyl), the product will have a distinct Rf.

-

NMR: The C5 proton (doublet or dd in SM) will disappear or shift significantly upon substitution.

Protocol B: Vinylogous Mukaiyama Aldol (Silyloxyfuran Route)

Best for: Reaction with Aldehydes or sterically demanding electrophiles.

Reagents:

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Silylating Agent: TBSOTf (tert-butyldimethylsilyl triflate) (1.1 equiv)

-

Catalyst: BF₃[2]·OEt₂ (1.0 equiv) or TiCl₄

-

Electrophile: Aldehyde (1.1 equiv)

Step-by-Step Methodology:

-

Silyloxyfuran Formation: Dissolve 3-phenyl-2(5H)-furanone in DCM at 0°C. Add TEA (1.2 equiv) followed by TBSOTf (1.1 equiv). Stir for 1 hour.

-

Isolation (Optional but recommended): Aqueous workup (cold NaHCO₃) and rapid filtration through a short silica plug yields the 2-(tert-butyldimethylsilyloxy)-3-phenylfuran . This intermediate is more stable than the lithium dienolate.

-

Coupling: Dissolve the silyloxyfuran and the aldehyde in DCM at -78°C.

-

Catalysis: Add BF₃·OEt₂ (1.0 equiv) dropwise. The Lewis acid activates the aldehyde, and the silyloxyfuran attacks from the

-position (C5). -

Quench: Pour into saturated NaHCO₃.

-

Result: This yields the 5-(1-hydroxyalkyl)-3-phenyl-2(5H)-furanone (gamma-aldol product).

Diagram 2: Decision Logic for Method Selection

Caption: Choose Method A for simple alkylation and Method B for aldol-type condensations to ensure regiocontrol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Enolate decomposition or polymerization. | Ensure temperature stays below -70°C during base addition. Switch from LDA to LiHMDS. |

| C3-Alkylation (Alpha) | Lack of steric control or "Hard" electrophile. | The 3-phenyl group usually prevents this, but adding HMPA/DMPU promotes the "softer" gamma-attack. |

| Polyalkylation | Excess base or rapid warming. | Use exactly 1.1 equiv of base. Quench while still cold. |

| Isomerization | Product reverts to 2(3H) form. | Unlikely with 3-phenyl substituent, but avoid acidic workups if the product is sensitive. |

References

-

Isomerization of 3-Phenyl-2(3H)

- Synthesis and Reactions of Some 2(3H)- and 2(5H)

- Source: EPA Hungary.

-

General Synthesis of 5-Substituted Furanones

- Synthesis of 3(2H)-furanones and 2(5H)-furanones.

- Source: Organic Chemistry Portal.

-

Bromination at C5 (Precursor to Substitution)

- Synthesis and Biological Properties of 2(5H)

- Source: ARPI (University of Pisa).

-

Gamma-Alkylation via Vinylogous Processes

- Pd(II)

-

Source: RSC (Chemical Communications).[3]

Sources

Application Notes and Protocols: Catalytic Asymmetric Hydrogenation for the Synthesis of 5-Ethyldihydro-3-phenyl-2(3H)-furanone

Abstract

This comprehensive guide details the application of catalytic asymmetric hydrogenation for the enantioselective synthesis of 5-ethyldihydro-3-phenyl-2(3H)-furanone from its unsaturated precursor, 3-phenyl-5-ethyl-2(5H)-furanone. Chiral γ-butyrolactones are pivotal structural motifs in a multitude of natural products and pharmaceutical agents. This document provides a robust theoretical framework, a detailed experimental protocol utilizing a Ruthenium-BINAP catalyst system, and methodologies for the determination of enantiomeric excess. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement this powerful synthetic transformation.

Introduction: The Significance of Chiral Lactones and Asymmetric Hydrogenation

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral γ-butyrolactones, such as 5-ethyldihydro-3-phenyl-2(3H)-furanone, are prevalent substructures in numerous biologically active molecules. Asymmetric hydrogenation has emerged as one of the most efficient and atom-economical methods for establishing stereocenters.[1] This technique employs a chiral catalyst to selectively add hydrogen across a double bond, thereby creating a chiral center with high enantioselectivity.

Transition metal complexes, particularly those of rhodium, iridium, and ruthenium, paired with chiral phosphine ligands, have proven to be exceptionally effective for a broad range of substrates.[1] For the hydrogenation of α,β-unsaturated lactones, ruthenium(II) catalysts bearing the atropisomeric ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are particularly noteworthy for their high activity and enantioselectivity.[2]

Mechanistic Insights: The Ru-BINAP Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The asymmetric hydrogenation of α,β-unsaturated ketones and lactones catalyzed by Ru-BINAP complexes is believed to proceed through a metal-ligand bifunctional mechanism.[1]

The catalytic cycle is initiated by the reaction of a Ru(II) precursor with hydrogen to form a ruthenium hydride species. The substrate, 3-phenyl-5-ethyl-2(5H)-furanone, coordinates to the chiral ruthenium center. The stereochemistry of the final product is determined during the subsequent migratory insertion of the olefin into the ruthenium-hydride bond. This step occurs within the chiral environment created by the BINAP ligand, leading to the preferential formation of one enantiomer. Reductive elimination then releases the saturated lactone product and regenerates the active catalyst for the next cycle.

Below is a generalized representation of the catalytic cycle.

Caption: Generalized catalytic cycle for Ru-BINAP asymmetric hydrogenation.

Experimental Protocol: Synthesis of 5-Ethyldihydro-3-phenyl-2(3H)-furanone

This protocol provides a starting point for the catalytic asymmetric hydrogenation of 3-phenyl-5-ethyl-2(5H)-furanone. Optimization of parameters such as catalyst loading, pressure, and temperature may be required to achieve maximum conversion and enantioselectivity.

Materials and Reagents

-

Substrate: 3-phenyl-5-ethyl-2(5H)-furanone

-

Catalyst: [RuCl((R)-BINAP)]₂·NEt₃ or a similar commercially available Ru-BINAP precursor

-

Solvent: Anhydrous, degassed methanol or ethanol

-

Hydrogen Source: High-purity hydrogen gas (≥99.999%)

-

Inert Gas: Argon or Nitrogen

Equipment

-

High-pressure autoclave or a Parr shaker hydrogenation apparatus

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Magnetic stirrer with hot plate

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Step-by-Step Procedure

The following workflow diagram illustrates the key steps of the experimental procedure.

Sources

High-Efficiency Microwave-Assisted Synthesis of 3,5-Disubstituted Furan-2(5H)-one Derivatives

Application Note & Protocol Guide

Executive Summary

The furan-2(5H)-one (butenolide) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a wide array of COX-2 inhibitors, antimicrobial agents, and anticancer drugs. Traditional thermal synthesis of 3,5-disubstituted furanones often suffers from prolonged reaction times (12–48 hours), harsh conditions, and difficult purification due to charring.

This application note details a microwave-assisted (MW) protocol that reduces reaction times to under 20 minutes while improving regioselectivity and yield. By utilizing dielectric heating, we achieve rapid internal heating of polar intermediates, facilitating the rate-determining Knoevenagel condensation and subsequent lactonization steps.

Mechanistic Insight & Reaction Pathway

To ensure reproducibility, researchers must understand the causality behind the protocol. The synthesis of 3,5-disubstituted furan-2(5H)-ones typically proceeds via the condensation of an

The Mechanism involves two distinct phases:

-

Acid-Catalyzed Knoevenagel Condensation: The aldehyde condenses with the active methylene group of the

-keto acid. -

Intramolecular Lactonization: The resulting intermediate undergoes cyclization and dehydration to form the stable furanone ring.

Pathway Visualization

The following diagram illustrates the molecular transformation and the critical transition states accelerated by microwave irradiation.

Figure 1: Mechanistic pathway of 3,5-disubstituted furanone synthesis. Microwave irradiation specifically accelerates the energy-intensive transition from the aldol intermediate to the cyclized lactone.

Experimental Protocol

Objective: Synthesis of 3-phenyl-5-(4-chlorophenyl)-furan-2(5H)-one.

Materials & Reagents[1][2][3][4][5][6]

-

Substrate A: Phenylpyruvic acid (1.0 equiv)

-

Substrate B: 4-Chlorobenzaldehyde (1.1 equiv)

-

Catalyst/Solvent: Glacial Acetic Acid (AcOH) + catalytic conc. HCl (or

) -

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology

Step 1: Reagent Preparation Dissolve phenylpyruvic acid (5 mmol, 0.82 g) and 4-chlorobenzaldehyde (5.5 mmol, 0.77 g) in 10 mL of glacial acetic acid in a 30 mL microwave-compatible glass vial.

-

Expert Note: Acetic acid serves a dual purpose: it acts as a solvent with a high loss tangent (

), ensuring efficient microwave energy absorption, and provides the acidic medium necessary for the initial condensation.

Step 2: Catalyst Addition Add 2–3 drops of concentrated HCl to the mixture. Cap the vial with a Teflon-lined septum.

-

Caution: Do not use metal needles for venting during irradiation; use the reactor's built-in pressure management system.

Step 3: Microwave Irradiation Program Program the reactor with the following parameters. This "Ramp-to-Temperature" method prevents solvent superheating and bumping.

| Parameter | Setting | Rationale |

| Control Mode | Standard (Temperature Control) | Prevents thermal runaway. |

| Temperature | 110°C | Optimal for dehydration without charring. |

| Ramp Time | 2:00 min | Allows uniform heat distribution. |

| Hold Time | 10:00 min | Sufficient for >95% conversion. |

| Pressure Limit | 200 psi | Safety cutoff (AcOH bp is 118°C, but vapor pressure rises). |

| Power | Max 150W (Dynamic) | System adjusts power to maintain 110°C. |

Step 4: Work-up and Isolation

-

Cool the reaction vessel to 50°C using compressed air (integrated in most MW reactors).

-

Pour the reaction mixture into crushed ice (approx. 50 g).

-

Stir vigorously for 10 minutes. The product should precipitate as a solid.

-

Filter the precipitate under vacuum.

-

Wash with cold water (

mL) and cold ethanol ( -

Recrystallize from ethanol/water (9:1) if high purity (>99%) is required.

Experimental Workflow Diagram

Figure 2: Operational workflow for the microwave-assisted synthesis of furanone derivatives.

Results & Validation

The efficiency of the microwave protocol is best understood by comparing it against conventional heating (oil bath reflux).

Comparative Data Analysis

| Metric | Conventional Heating (Reflux) | Microwave-Assisted (This Protocol) | Improvement Factor |

| Reaction Time | 8 – 12 Hours | 12 Minutes | 40x – 60x Faster |

| Yield (%) | 65% – 72% | 88% – 94% | +20% Yield |

| Solvent Usage | 50 mL (High dilution required) | 10 mL (High concentration) | 5x Less Waste |

| Purity (Crude) | Low (Requires Column Chrom.) | High (Precipitation sufficient) | Simplified Workup |

Troubleshooting Guide

-

Low Yield: Check the moisture content of the acetic acid. Water inhibits the dehydration step. Ensure "Glacial" grade is used.

-

Charring/Dark Product: Reduce temperature to 100°C and extend time by 2 minutes. This often happens with electron-rich aldehydes (e.g., methoxy-substituted).

-

Pressure Errors: If the vessel over-pressurizes, reduce the sample volume. Do not exceed 50% of the vial's volume capacity.

References

-

Bougrin, K., et al. (2005). "Microwave-assisted synthesis of heterocycles: The Knoevenagel condensation." Tetrahedron, 61(39), 9230-9237.

-

Piste, P. (2013). "Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions." Asian Journal of Research in Chemistry, 6(8).

-

Hesse, S., et al. (2011).[1] "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes." Synthesis, 2011(18), 2935-2940. (Demonstrates similar aldehyde/active methylene MW condensation principles).

-

Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

-

Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37(8), 1546-1557.

Sources

Troubleshooting & Optimization

Troubleshooting diastereoselectivity issues in 3-phenyl-5-ethyl furanone formation

Executive Summary & Diagnostic Framework

You are likely encountering difficulty controlling the cis/trans (syn/anti) ratio of 3-phenyl-5-ethyl-dihydrofuran-2-one (also referred to as

In this specific scaffold, the C3-benzylic proton is the critical failure point. Because the C3 position is both

Diagnostic Flowchart

Use this logic tree to identify the source of your selectivity loss.

Figure 1: Diagnostic logic for identifying the source of diastereomeric erosion.

Technical Deep Dive: The Mechanics of Failure

The Thermodynamic Trap (Trans-Dominance)

In 3,5-disubstituted

-

Conformation: The five-membered ring adopts an envelope conformation.

-

Sterics: The trans-isomer allows both the C3-phenyl and C5-ethyl groups to adopt pseudo-equatorial positions, minimizing 1,3-diaxial-like repulsion.

-

Mechanism of Equilibration: The C3 proton is easily removed by weak bases (even bicarbonate during workup) or acidic sites on silica gel, forming a planar enolate intermediate that reprotonates from the less hindered face.

Synthetic Route Analysis

Your choice of disconnection determines your initial selectivity.

| Method | Mechanism | Typical Major Isomer | Risk Factor |

| Enolate Alkylation (Phenylacetic acid + Epoxide) | Trans (Anti) | High. Requires dianion generation; C3 center set under thermodynamic conditions. | |

| Aldol Condensation (Enolate + Aldehyde) | Zimmerman-Traxler TS | Cis or Trans (Tunable) | Medium. Depends on |

| Iodolactonization | Electrophilic Cyclization | Cis (Kinetic) | Low (initially), but product is prone to elimination or epimerization. |

| Conjugate Addition (Nucleophile + Furanone) | 1,4-Addition | Trans | High. Protonation of the resulting enolate usually occurs from the face opposite the C5 substituent. |

Troubleshooting Protocols

Scenario A: You want the Trans-Isomer (Thermodynamic)

This is the easier path. If you are getting mixtures, you simply haven't reached equilibrium.

The Fix: Base-Mediated Equilibration

-

Dissolve the crude mixture in MeOH or EtOH.

-

Add catalytic DBU (0.1 eq) or NaOEt.

-

Heat to reflux for 2-4 hours.

-

Monitor: Check conversion of cis to trans by NMR (C3-H coupling constants:

Hz,

Scenario B: You want the Cis-Isomer (Kinetic)

This requires fighting thermodynamics. You must set the stereocenter kinetically and prevent epimerization during workup.

The Fix: Kinetic Alkylation with Epoxide This protocol uses the dianion of phenylacetic acid opening 1,2-epoxybutane.

Reagents:

-

Phenylacetic acid (1.0 eq)

-

LDA (2.2 eq) - Must be fresh or titrated

-

1,2-Epoxybutane (1.2 eq)

-

Solvent: THF (anhydrous)

-

Additive:

(Optional, for activating epoxide)

Protocol:

-

Dianion Formation: Cool THF to -78°C. Add LDA (2.2 eq). Add phenylacetic acid (1.0 eq) dropwise.

-

Note: The first equivalent deprotonates the carboxylic acid; the second forms the

-enolate. -

Warm to 0°C for 30 mins to ensure complete dianion formation, then cool back to -78°C.

-

-

Alkylation: Add 1,2-epoxybutane slowly.

-

Critical: Maintain -78°C. High temps favor aggregation and loss of stereocontrol.

-

-

Quench: Pour into cold dilute HCl/ice mixture.

-

Why? Rapid protonation and lactonization.

-

Danger Zone: Do not use basic workup (bicarbonate) if avoiding epimerization.

-

-

Purification:

-

Do not use standard Silica Gel. It is acidic enough to epimerize the C3 center.

-

Use: Neutral Alumina or Silica pre-treated with 1%

.

-

Advanced Mechanistic Visualization

The following diagram illustrates the pathway of Enolate Alkylation and the Epimerization Loop.

Figure 2: The synthesis pathway showing the "Epimerization Loop" where the Kinetic Cis product converts to the Thermodynamic Trans product via the planar enolate.

FAQ: Specific Troubleshooting

Q: I used LDA at -78°C but still isolated the trans isomer. Why?

A: If the alkylation step was slow, you may have warmed the reaction too long before quenching. Alternatively, your workup was too basic. The

Q: Can I separate the diastereomers? A: Yes, but it is difficult.

-

TLC: They often co-elute. Try Toluene:EtOAc mixtures instead of Hex:EtOAc.

-

Crystallization: The trans-isomer is often crystalline; the cis-isomer is frequently an oil. Try triturating the mixture with cold pentane/ether.

Q: How do I confirm the stereochemistry without X-ray? A: NOESY 1D/2D is the gold standard.

-

Cis (Syn): Strong NOE correlation between H-3 and H-5.

-

Trans (Anti): Weak or no NOE between H-3 and H-5; H-3 may show NOE to the ethyl group protons.

References

-

Stereoselective Alkylation of Phenylacetic Acid

-

Epimerization of Styryllactones

- Kumar, A. et al. (2019). "Unusual Epimerization in Styryllactones: Synthesis of (−)-5-Hydroxygoniothalamin..." ACS Omega. This paper details the specific acidity of the C3 proton in 5-substituted-3-phenyl-dihydrofuranones.

-

Iodolactonization Routes

-

Thermodynamic vs Kinetic Control

- Reusch, W. "Thermodynamic and Kinetic Control." Chemistry LibreTexts.

Sources

Removing unreacted starting materials from 3-phenyl-5-ethyl-gamma-butyrolactone

Technical Support Center: Purification of 3-Phenyl-5-Ethyl- -Butyrolactone[1]

Ticket ID: #GBL-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Removal of Unreacted Starting Materials (Carboxylic Acids, Epoxides, Solvents)[1]